2-Bromo-4,6-diphenylpyrimidine
Overview
Description
2-Bromo-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
2-Bromo-4,6-diphenylpyrimidine is a solid substance at 20°C . It appears as a white to light yellow powder or crystal . The melting point ranges from 127.0 to 131.0°C .Scientific Research Applications
HDAC Inhibitors in Cancer Treatment
2-Bromo-4,6-diphenylpyrimidine has been researched for its potential as a building block in the synthesis of benzamide derivatives that act as Histone deacetylases (HDAC) inhibitors. These inhibitors are a new class of cytostatic agents showing promising results in cancer treatment by regulating gene expression and inducing cell cycle arrest or apoptosis in cancer cells .
Material Science Applications
The compound is utilized in material science research due to its unique properties. Scientists leverage its structure to create new materials with potential applications in various fields, including electronics and photonics .
Chemical Synthesis
In chemical synthesis, 2-Bromo-4,6-diphenylpyrimidine serves as a precursor or intermediate for synthesizing more complex molecules. Its bromine atom can be substituted with other groups, enabling the creation of diverse chemical entities .
Semiconductor Building Blocks
This compound is also used as a building block for small molecule semiconductors. Its molecular structure is suitable for creating organic semiconductors, which are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Analytical Research
Analytical research utilizes 2-Bromo-4,6-diphenylpyrimidine for developing analytical methods such as NMR, HPLC, LC-MS, and UPLC. These methods are essential for understanding the compound’s behavior and properties in various conditions .
Safety and Hazards
2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-bromo-4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIIKKUKINTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306730 | |
Record name | 2-Bromo-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-diphenylpyrimidine | |
CAS RN |
56181-49-8 | |
Record name | 2-Bromo-4,6-diphenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56181-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of the dimerization reaction described in the paper?
A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.
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